N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
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Overview
Description
N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with 3-phenyl-1,2-ethanedithiol in the presence of a base such as triethylamine. The resulting intermediate is then treated with an oxidizing agent like hydrogen peroxide to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)-4H-[1,3]benzothiazin-2-amines: These compounds share a similar core structure and exhibit significant synthetic potential as building blocks for constructing fused heterocycles.
Ethyl trans-3-(2-bromophenyl)-2-propyl-1,2-thiazetidine-4-carboxylate 1,1-dioxide:
Uniqueness
N-(2-bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its specific combination of functional groups and heterocyclic structure
Properties
Molecular Formula |
C17H14BrNO4S |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H14BrNO4S/c18-13-8-4-5-9-14(13)19-17(20)15-16(12-6-2-1-3-7-12)24(21,22)11-10-23-15/h1-9H,10-11H2,(H,19,20) |
InChI Key |
QWKJKRDJWIBGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC=C2Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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